![molecular formula C14H6N2O7 B14696945 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione CAS No. 27007-55-2](/img/structure/B14696945.png)
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione typically involves the nitration of dibenzo[c,e]oxepine-5,7-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions .
Aplicaciones Científicas De Investigación
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione can be compared with other similar compounds such as:
1,11-Dinitrodibenzo[c,e]oxepine-5,7-dione: This compound has a similar structure but differs in the position of the nitro groups.
Dibenzo[c,e]oxepine-5,7-dione: This is the parent compound without the nitro groups, and it serves as a precursor for the synthesis of the dinitro derivative.
3,9-Dibromodibenzo[c,e]oxepine-5,7-dione: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific nitro group positions, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
27007-55-2 |
|---|---|
Fórmula molecular |
C14H6N2O7 |
Peso molecular |
314.21 g/mol |
Nombre IUPAC |
3,9-dinitrobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6N2O7/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(18)23-13/h1-6H |
Clave InChI |
KXHXXQJKNDLHHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



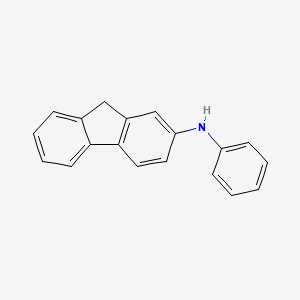
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

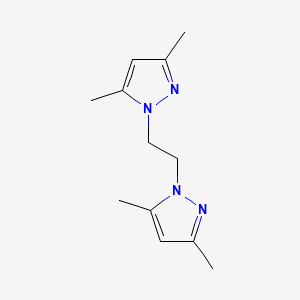
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
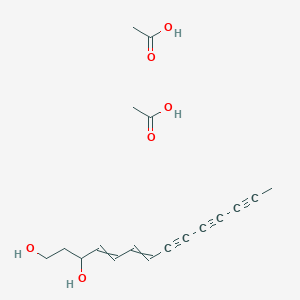

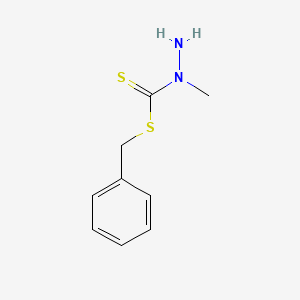
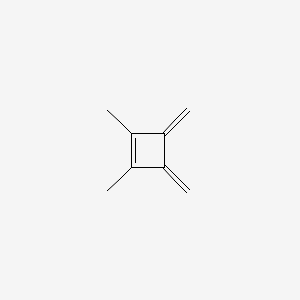
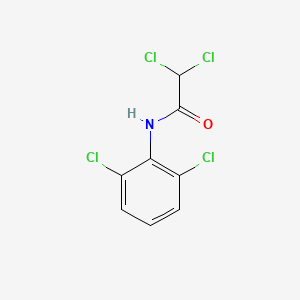
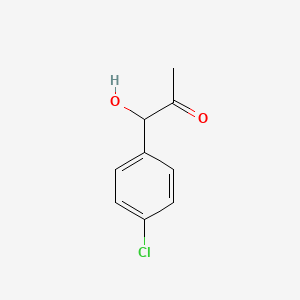
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

